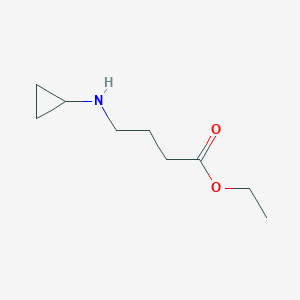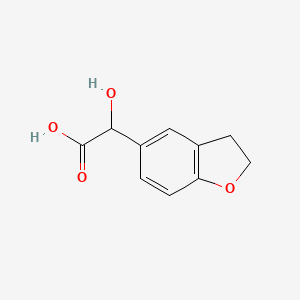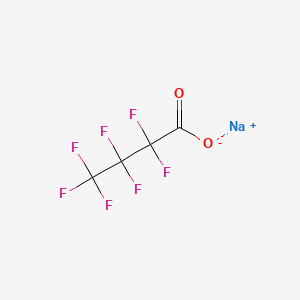
Heptafluorobutyrate de sodium
Vue d'ensemble
Description
Sodium heptafluorobutyrate, also known as HFBA, is an organofluorine compound . It is used in many scientific research applications, including as a reagent for the synthesis of organic compounds, a catalyst for various reactions, and an analytical tool for the determination of several compounds .
Synthesis Analysis
Sodium heptafluorobutyrate has been used in the quantitative assay of conjugated and free bile acids as heptafluorobutyrate derivatives by gas-liquid chromatography . Using heptafluorobutyric acid anhydride in pyridine as a derivatizing agent, several steps were reduced to one .Molecular Structure Analysis
The molecular formula of Sodium heptafluorobutyrate is C4H2F7NaO2 . The InChI code is 1S/C4HF7O2.Na/c5-2(6,1(12)13)3(7,8)4(9,10)11;/h(H,12,13);/q;+1/p-1 .Chemical Reactions Analysis
Sodium heptafluorobutyrate has been used in the formation of stable heptafluorobutyrate derivatives of bile acids and their glycine and taurine conjugates . This eliminates the need for deconjugation and preparation of methyl esters .Physical And Chemical Properties Analysis
Sodium heptafluorobutyrate has a molecular weight of 236.02 . The IUPAC name is sodium 2,2,3,3,4,4,4-heptafluorobutanoate .Applications De Recherche Scientifique
Chimie analytique
Heptafluorobutyrate de sodium: est utilisé en chimie analytique à diverses fins, notamment comme réactif en chromatographie en phase gazeuse (CPG). Il sert d'agent d'appariement ionique pour l'analyse des peptides et des protéines par chromatographie en phase inverse . Ses propriétés uniques contribuent à la séparation des substances en fonction de leurs caractéristiques chimiques.
Synthèse peptidique
Dans le domaine de la synthèse peptidique, l'this compound joue un rôle crucial en tant que réactif. Il est impliqué dans la synthèse de peptides et de protéines complexes, qui sont fondamentales pour la compréhension des processus biologiques et le développement d'agents thérapeutiques .
Culture cellulaire et analyse
Ce composé est important en culture cellulaire et en analyse, où il peut être utilisé pour modifier les conditions de culture afin d'étudier les réponses cellulaires à différents facteurs environnementaux. Il peut influencer la croissance et la différenciation des cellules, ce qui est essentiel pour la recherche en ingénierie tissulaire et en médecine régénérative .
Tests environnementaux
L'this compound est également pertinent dans les tests environnementaux. Il peut être utilisé comme un composé standard ou de référence dans l'analyse d'échantillons environnementaux, aidant à identifier et à quantifier les polluants et à comprendre leur impact sur les écosystèmes .
Génomique
En génomique, l'this compound pourrait être utilisé dans les procédures de séquençage de l'ADN, en particulier dans la préparation des échantillons ou comme composant des mélanges de réaction de séquençage. Il aide à la lecture précise de l'information génétique, ce qui est essentiel pour la recherche génétique et la médecine personnalisée .
Science des matériaux
Enfin, en science des matériaux, ce composé trouve des applications dans le développement de nouveaux matériaux aux propriétés spécifiques. Il peut être utilisé dans la synthèse de polymères fluorés, qui ont des applications dans diverses industries en raison de leur forte résistance aux solvants, aux acides et aux bases .
Safety and Hazards
Sodium heptafluorobutyrate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fume, and wear protective gloves, protective clothing, eye protection, and face protection .
Mécanisme D'action
Target of Action
Sodium heptafluorobutyrate is a chemical compound with the molecular formula C4F7NaO2 . It is an anion that can act as a nucleophile and a Lewis acid . The primary targets of Sodium heptafluorobutyrate are various enzymes, such as proteases, phosphatases, and kinases .
Mode of Action
The interaction of Sodium heptafluorobutyrate with its targets results in the inhibition of these enzymes . This means that Sodium heptafluorobutyrate can prevent these enzymes from catalyzing their respective reactions, thereby influencing various biochemical processes within the cell.
Biochemical Pathways
Given its inhibitory effect on proteases, phosphatases, and kinases, it is likely that sodium heptafluorobutyrate impacts a wide range of cellular processes, including protein degradation, phosphorylation-dephosphorylation cycles, and signal transduction pathways .
Result of Action
The molecular and cellular effects of Sodium heptafluorobutyrate’s action are largely dependent on the specific enzymes it inhibits. By inhibiting proteases, phosphatases, and kinases, Sodium heptafluorobutyrate can affect protein turnover, phosphorylation status of proteins, and cellular signaling . These changes can have wide-ranging effects on cellular function and physiology.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sodium heptafluorobutyrate. For instance, factors such as pH and temperature can affect the compound’s stability and its ability to interact with its targets . Furthermore, Sodium heptafluorobutyrate should be stored in a well-ventilated place and its container should be kept tightly closed . It is also important to note that Sodium heptafluorobutyrate should be handled with care as it can cause skin and eye irritation, and may cause respiratory irritation .
Analyse Biochimique
Biochemical Properties
Sodium heptafluorobutyrate is used in the synthesis of organic compounds and as a catalyst for various reactions . It is used to create esters, amides, and amines and is a catalyst for the synthesis of peptides and peptidomimetics
Cellular Effects
It can also inhibit the growth of various bacteria and fungi
Molecular Mechanism
It is known to act as a nucleophile and a Lewis acid , suggesting it may interact with other molecules through these properties
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Sodium heptafluorobutyrate can be achieved through the reaction of heptafluorobutyric acid with sodium hydroxide.", "Starting Materials": [ "Heptafluorobutyric acid", "Sodium hydroxide" ], "Reaction": [ "Add heptafluorobutyric acid to a reaction vessel", "Slowly add sodium hydroxide to the reaction vessel while stirring", "Heat the reaction mixture to 60-70°C and continue stirring for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the precipitated Sodium heptafluorobutyrate", "Wash the precipitate with cold water", "Dry the product under vacuum" ] } | |
| 2218-54-4 | |
Formule moléculaire |
C4HF7NaO2 |
Poids moléculaire |
237.03 g/mol |
Nom IUPAC |
sodium;2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C4HF7O2.Na/c5-2(6,1(12)13)3(7,8)4(9,10)11;/h(H,12,13); |
Clé InChI |
VATRZIAOBDOSNN-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].[Na+] |
SMILES canonique |
C(=O)(C(C(C(F)(F)F)(F)F)(F)F)O.[Na] |
| 2218-54-4 | |
Pictogrammes |
Irritant |
Numéros CAS associés |
375-22-4 (Parent) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloropyrido[3,4-D]pyrimidine](/img/structure/B1592607.png)
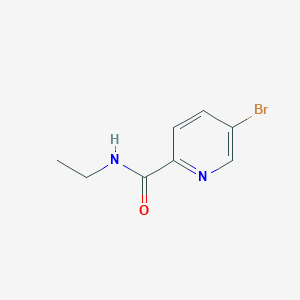

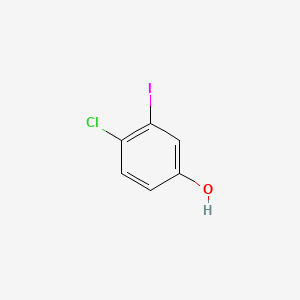

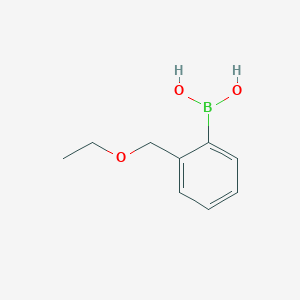
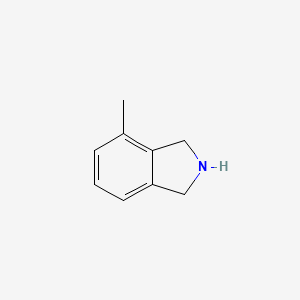
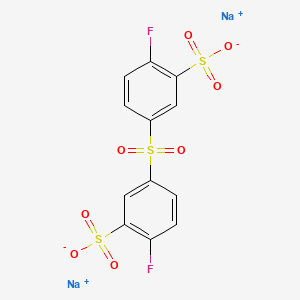
![N4,N4,N4',N4'-Tetrakis(4-methoxyphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1592618.png)
